molecular formula C14H21N3O4S B2542332 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide CAS No. 726156-92-9

1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide

Cat. No. B2542332
CAS RN: 726156-92-9
M. Wt: 327.4
InChI Key: BGYGQKHVYYMOSU-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C14H21N3O4S . It has a molecular weight of 327.40 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide consists of 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . Unfortunately, specific details about its structure, such as bond lengths and angles, are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide are not fully detailed in the sources I found. It is known that its molecular weight is 327.40 , but other properties such as its boiling point and storage conditions are not specified .

Future Directions

The future directions for research on 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide are not specified in the sources I found. Given its use in research and development , it’s likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-2-21-12-3-5-13(6-4-12)22(19,20)17-9-7-11(8-10-17)14(18)16-15/h3-6,11H,2,7-10,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYGQKHVYYMOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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